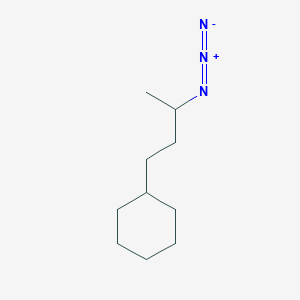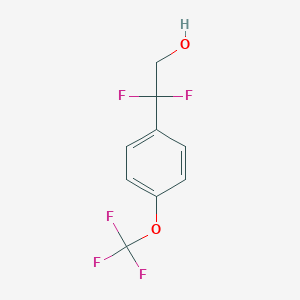
2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)ethan-1-ol is an organic compound characterized by the presence of both difluoro and trifluoromethoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 4-(trifluoromethoxy)benzene.
Fluorination: The benzene ring is subjected to fluorination using hydrogen fluoride and a suitable catalyst to introduce the difluoro groups.
Alcohol Formation: The resulting intermediate is then reacted with a suitable alcohol, such as ethanol, under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and alcohol formation processes, utilizing advanced equipment and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)ethan-1-ol involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, influencing their activity.
Pathways Involved: The exact pathways depend on the specific application and target, but may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid: Similar structure but with an acetic acid group instead of an alcohol group.
4-(Trifluoromethoxy)phenylboronic acid: Contains a boronic acid group instead of difluoro and alcohol groups.
Uniqueness
2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)ethan-1-ol is unique due to the combination of difluoro and trifluoromethoxy groups attached to a phenyl ring, which imparts distinct chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C9H7F5O2 |
|---|---|
Molecular Weight |
242.14 g/mol |
IUPAC Name |
2,2-difluoro-2-[4-(trifluoromethoxy)phenyl]ethanol |
InChI |
InChI=1S/C9H7F5O2/c10-8(11,5-15)6-1-3-7(4-2-6)16-9(12,13)14/h1-4,15H,5H2 |
InChI Key |
DCQHMTNUNSZDIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CO)(F)F)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[10-formyl-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbut-2-enoate](/img/structure/B12300251.png)
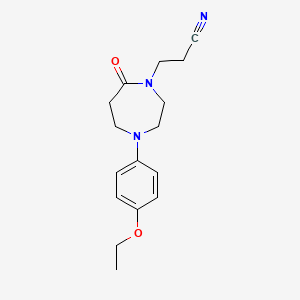
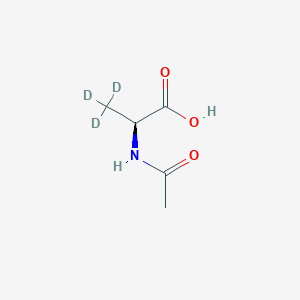
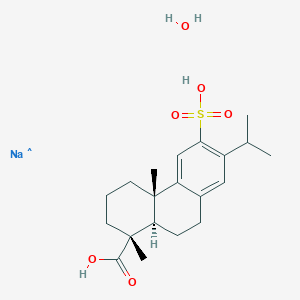
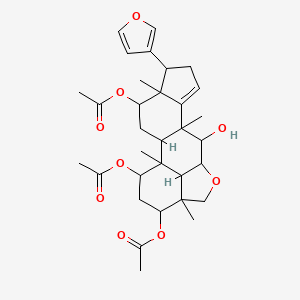

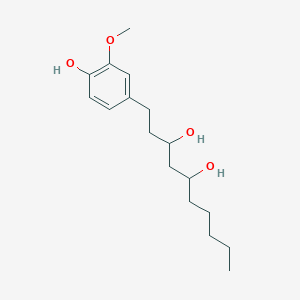
![6-[[2-(Furan-2-carbonylcarbamoylamino)-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12300293.png)
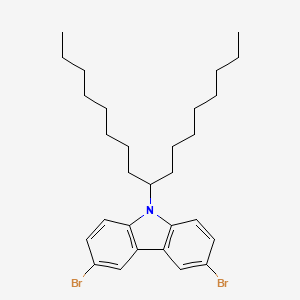

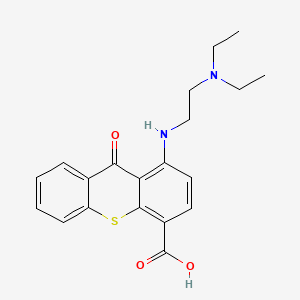
![Methyl endo-3-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12300309.png)

